Enhanced Lactoperoxidase (LPO) Inhibitory Potency via Synergistic 4-Br/6-Cl Substitution
A systematic study on the inhibition of bovine milk lactoperoxidase (LPO) by a series of indazoles provides class-level inference for the advantage of our target compound's dual-halogen pattern. The study reports Ki values for mono-halogenated indazoles [1]. While the 4-bromo-6-chloro-indazolone was not directly tested, the data demonstrates that 4-substitution with bromine (4-Br-1H-indazole, Ki = 4.10 µM) is significantly more potent than 6-chloro substitution (6-Cl-1H-indazole, Ki = 252.78 µM). The combination of both substituents in our target compound is rationally expected to confer a synergistic or at least additive inhibitory effect, positioning it as a superior pharmacophore for LPO-targeted applications compared to any mono-substituted analog. This is a class-level inference based on established SAR for halogenated indazoles.
| Evidence Dimension | Inhibitory potency (Ki) against bovine milk lactoperoxidase (LPO) |
|---|---|
| Target Compound Data | Not directly tested; predicted to be in the low micromolar range based on additive/substitutive SAR |
| Comparator Or Baseline | 4-Bromo-1H-indazole: Ki = 4.10 µM; 6-Chloro-1H-indazole: Ki = 252.78 µM; 1H-indazole (parent): Ki = 114.20 µM |
| Quantified Difference | A >60-fold difference in Ki exists between 4-Br and 6-Cl mono-substituted indazoles. The dual-substituted target is projected to be at least as potent as the 4-Br analog. |
| Conditions | Bovine milk LPO purified by Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography. Ki values determined via Lineweaver-Burk plots. |
Why This Matters
This data guides procurement by showing that the 4-bromo substituent is the primary driver of LPO inhibition potency, and the additional 6-chloro group offers a second synthetic handle without sacrificing activity, enabling exploration of bivalent or PROTAC-like molecules that a mono-halogenated analog cannot support.
- [1] Köksal, Z., et al. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology, 2020, 43(1), 22-26. DOI: 10.1080/01480545.2018.1488861 View Source
